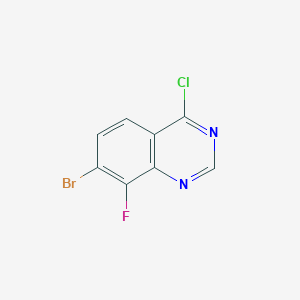

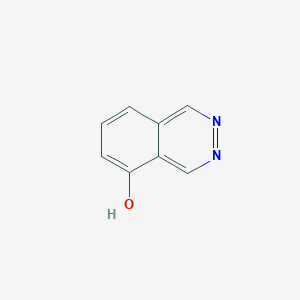

7-Bromo-4-chloro-8-fluoroquinazoline

Overview

Description

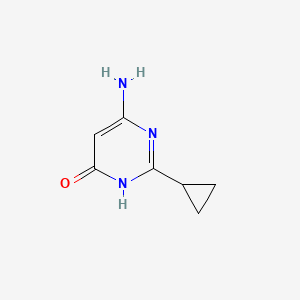

“7-Bromo-4-chloro-8-fluoroquinazoline” is a quinazoline derivative . Quinazoline derivatives are important heterocyclic compounds with a wide range of biological properties .

Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthesis of quinazoline derivatives involves various methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Molecular Structure Analysis

The molecular formula of “7-Bromo-4-chloro-8-fluoroquinazoline” is C8H3BrClFN2 . The average mass is 261.478 Da and the monoisotopic mass is 259.915222 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-4-chloro-8-fluoroquinazoline” include a molecular weight of 260.49 . The InChI code is 1S/C9H4BrClFN/c10-6-2-1-5-7(11)3-4-13-9(5)8(6)12/h1-4H .

Scientific Research Applications

Application 1: Antimicrobial Properties of Flavonoid Derivatives

- Summary of Application: Flavonoids with chlorine or bromine atoms and a nitro group have been studied for their influence on pathogenic and probiotic bacteria .

- Methods of Application: Flavonoids were synthesized using Claisen–Schmidt condensation and its modifications, and through biotransformation via entomopathogenic filamentous fungi .

- Results: The studies revealed that flavones have superior inhibitory effects compared to chalcones and flavanones. Notably, 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria .

Application 2: Biocatalytic Applications of Yarrowia lipolytica Yeast

- Summary of Application: Yarrowia lipolytica is a robust yeast species that has gained significant attention as a biofactory for various biotechnological applications .

- Methods of Application: Y. lipolytica is used for large-scale production due to its versatility and potential .

- Results: Y. lipolytica has wide-ranging applications in multiple industries, including biofuel production, food processing, biotechnology, and pharmaceuticals .

Application 3: Molecular Simulation Visualizations

- Summary of Application: Molecular simulation visualizations are a powerful tool in computational chemistry for understanding the behavior of molecules .

- Methods of Application: Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD are used to produce impressive simulation visualizations .

- Results: These visualizations can provide insights into the structure, dynamics, and interactions of molecules, aiding in the design and optimization of new compounds .

Safety And Hazards

properties

IUPAC Name |

7-bromo-4-chloro-8-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2/c9-5-2-1-4-7(6(5)11)12-3-13-8(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXSLMOKYJUWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC=N2)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-chloro-8-fluoroquinazoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

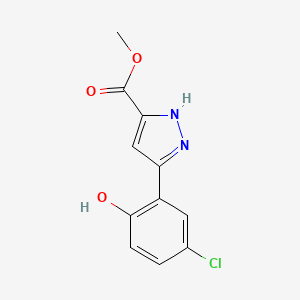

![Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449762.png)

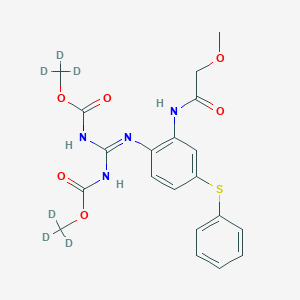

![8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B1449767.png)

![ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1449783.png)